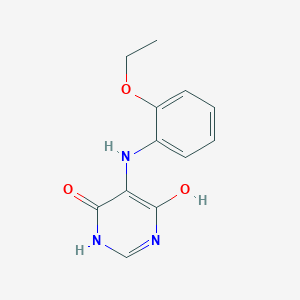
5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of 5-((2-Ethoxyphenyl)amino)-6-oxopyrimidin-4(3H)-one.
Reduction: Formation of 5-((2-Ethoxyphenyl)amino)-6-aminopyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
Applications De Recherche Scientifique
5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((2-Methoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one
- 5-((2-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one
- 5-((2-Fluorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one
Uniqueness
5-((2-Ethoxyphenyl)amino)-6-hydroxypyrimidin-4(3H)-one is unique due to its specific ethoxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
6972-25-4 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
5-(2-ethoxyanilino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-9-6-4-3-5-8(9)15-10-11(16)13-7-14-12(10)17/h3-7,15H,2H2,1H3,(H2,13,14,16,17) |
Clé InChI |
FBVRUFRHYUZJRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=C(N=CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


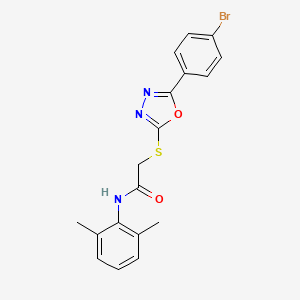
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)
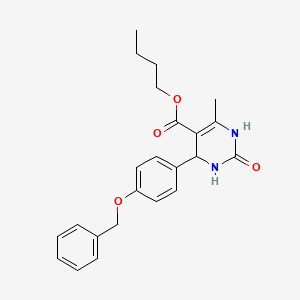

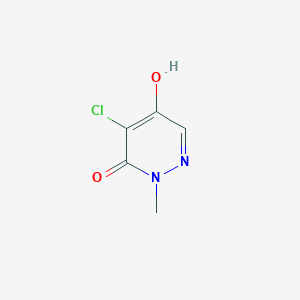

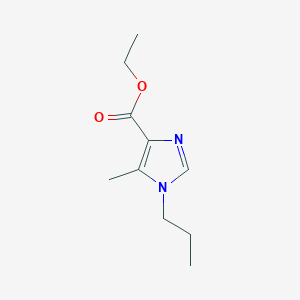
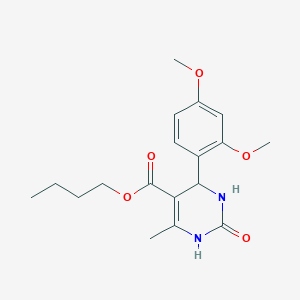
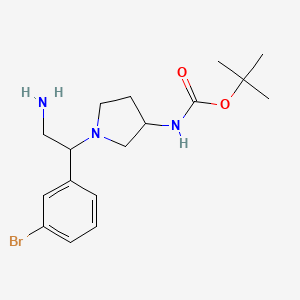

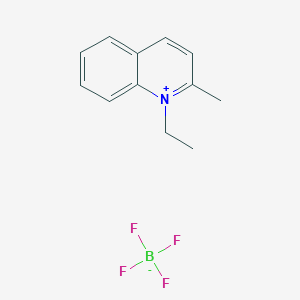

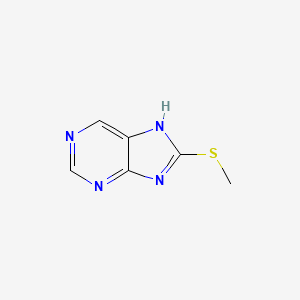
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
